molecular formula C19H22N2O2 B11016984 N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide CAS No. 329058-20-0

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide

Cat. No.: B11016984
CAS No.: 329058-20-0
M. Wt: 310.4 g/mol
InChI Key: JDJDATZEGHGLLI-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide is a substituted benzamide derivative featuring a benzamide core with two key substituents: a 4-tert-butyl group on the benzamide ring and a 3-acetylamino group on the adjacent phenyl ring (Figure 1). This compound is disclosed in a patent as part of a broader class of N-(phenyl heteroaryl) benzamides and carboxamides designed for therapeutic applications, particularly in oncology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

329058-20-0

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-tert-butylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-13(22)20-16-6-5-7-17(12-16)21-18(23)14-8-10-15(11-9-14)19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

JDJDATZEGHGLLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide typically involves the acylation of 3-aminoacetophenone with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagent used.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research indicates that N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of benzamide have been investigated for their ability to target various kinases involved in cancer progression .

Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In experimental models, related benzamide derivatives demonstrated significant inhibition of pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways effectively .

Biological Research

Biochemical Probes
this compound serves as a biochemical probe in enzymatic studies. Its structural features allow it to interact with specific enzymes, providing insights into enzyme kinetics and mechanisms. Such studies are crucial for understanding metabolic pathways and developing enzyme inhibitors .

Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The acetylamino group enhances its ability to penetrate bacterial membranes, potentially leading to increased efficacy as an antimicrobial agent.

Industrial Applications

Dyes and Pigments Production
In the chemical industry, this compound is utilized in the synthesis of dyes and pigments. Its chemical structure allows it to serve as a precursor for more complex organic molecules used in colorants, which are essential in textiles and plastics .

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of similar benzamide derivatives revealed that compounds structurally related to this compound could inhibit the growth of breast cancer cells by inducing apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using carrageenan-induced paw edema in rats, compounds derived from benzamides demonstrated significant anti-inflammatory effects compared to standard treatments like indomethacin. This suggests that this compound may possess similar therapeutic potential.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The most relevant analog identified in the evidence is N-(4-(tert-butyl)phenyl)benzamide (3q) . Below, we compare the two compounds:

Structural Implications

This modification may improve aqueous solubility and pharmacokinetics. Both compounds share a tert-butyl group, but its position differs: the target compound places it on the benzamide ring (4-position), whereas 3q places it on the phenyl ring (4-position). This positional variance could alter steric effects and binding pocket compatibility.

Biological Activity :

  • The target compound is explicitly cited for anticancer applications in a patent, though mechanistic details are absent . In contrast, 3q is reported only as a synthetic product without disclosed biological data .

Synthetic Accessibility: 3q is synthesized via a manganese-mediated reductive transamidation, achieving a moderate yield (51%) .

Research Findings and Discussion

Pharmacological Potential

  • The acetylamino group in the target compound may confer advantages in drug-likeness. Hydrogen-bond donors/acceptors are critical for target engagement, as seen in kinase inhibitors (e.g., imatinib), where similar groups mediate binding .
  • The tert-butyl group in both compounds enhances lipophilicity, which correlates with improved blood-brain barrier penetration in other drug candidates (e.g., bortezomib). However, excessive lipophilicity can reduce solubility, necessitating formulation optimization.

Limitations and Gaps

  • Biological Data : While the target compound is patented for cancer, the absence of comparative efficacy or toxicity data limits direct evaluation against 3q or other analogs.
  • Synthetic Scalability: The 51% yield of 3q suggests room for optimization ; the target compound’s synthesis efficiency remains unknown.

Notes

Structural Optimization: The acetylamino group in the target compound represents a strategic modification to balance solubility and binding affinity, a common theme in benzamide-based drug design.

Synthetic Challenges : Positional isomerism (e.g., tert-butyl at 4- vs. 3-positions) requires precise regioselective synthesis, which may complicate scale-up.

Biological Activity

N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H21NO2
  • Molecular Weight : 295.37 g/mol

The compound features an acetylamino group and a tert-butyl substituent, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to inhibition or modulation of various biological pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate interaction and subsequent reactions.
  • Receptor Modulation : It may also interact with cellular receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound has several potential therapeutic effects:

  • Anti-inflammatory Properties : In vitro studies suggest that this compound can inhibit inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary findings indicate that it may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that benzamide derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth. Compounds similar to this compound showed significant inhibitory effects on tumor growth in animal models .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of benzamide derivatives. For instance, compounds with similar structures were shown to reduce the secretion of pro-inflammatory cytokines in vitro, indicating a potential mechanism for treating inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerCytotoxic effects on cancer cell lines
Enzyme inhibitionInteraction with enzyme active sites

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-(acetylamino)phenyl]-4-tert-butylbenzamide, and how is the product characterized?

  • Synthesis : The compound can be synthesized via amide coupling reactions between 3-(acetylamino)aniline and 4-tert-butylbenzoyl chloride under anhydrous conditions. Solvents like dichloromethane or acetonitrile are typically used, with bases such as potassium carbonate to neutralize HCl byproducts .
  • Characterization : Confirm purity and structure using HPLC (≥98% purity), 1H^1H- and 13C^{13}C-NMR (e.g., δ 7.84 ppm for aromatic protons, δ 168.55 ppm for carbonyl groups), and mass spectrometry (m/z matching molecular weight). FTIR can validate amide bonds (1697 cm1^{-1}) and acetyl groups (1672 cm1^{-1}) .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

  • The tert-butyl moiety enhances lipophilicity, improving membrane permeability in biological assays. It also increases steric bulk, potentially reducing metabolic degradation and improving stability in pharmacokinetic studies .

Q. What standard assays are used to evaluate the compound’s biological activity?

  • Enzyme inhibition assays (e.g., fluorescence-based or radiometric) are employed to study interactions with targets like kinases or bacterial enzymes. Cell viability assays (MTT or resazurin) assess cytotoxicity, while SPR (Surface Plasmon Resonance) quantifies binding affinity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of This compound?

  • Methodology : Use continuous flow reactors to enhance mixing and heat transfer. Screen catalysts (e.g., DMAP) to accelerate amide bond formation. Monitor reaction progress via TLC or in-line FTIR. Scale-up requires solvent optimization (e.g., switching to THF for better solubility) and controlled addition of reagents to minimize side products .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If conflicting results arise in enzyme inhibition assays (e.g., IC50_{50} variability), validate assay conditions (pH, temperature, cofactors) and purity of the target enzyme. Use orthogonal techniques like ITC (Isothermal Titration Calorimetry) to confirm binding thermodynamics. Cross-reference structural analogs (e.g., trifluoromethyl-containing benzamides) to identify substituent-specific effects .

Q. How does the acetylamino group affect target engagement and metabolic stability?

  • The acetylamino group participates in hydrogen bonding with enzyme active sites (e.g., bacterial AcpS-PPTase), enhancing binding specificity. However, it may undergo deacetylation in vivo, which can be mitigated by introducing electron-withdrawing substituents or using prodrug strategies .

Q. What computational methods support the design of This compound derivatives with improved activity?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target enzymes. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., logP, polar surface area) with activity. MD (Molecular Dynamics) simulations assess conformational stability in solvent environments .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Experimental Design : Evaluate bioavailability via pharmacokinetic profiling (plasma half-life, Cmax_{\text{max}}). Modify formulations (e.g., PEGylation or liposomal encapsulation) to enhance solubility. Use transgenic animal models to isolate target-specific effects from off-target interactions .

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